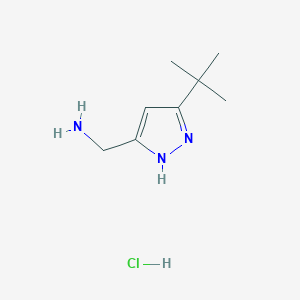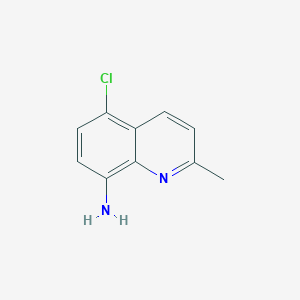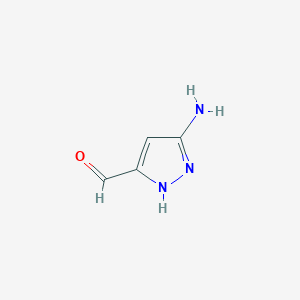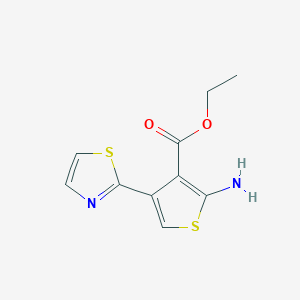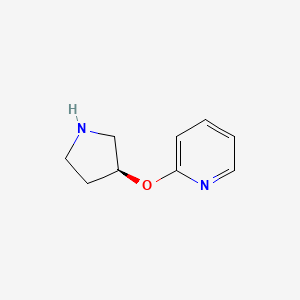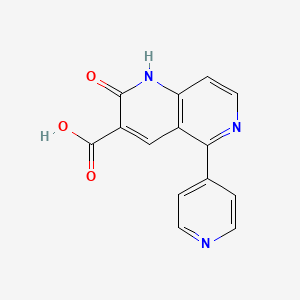![molecular formula C11H13FN2 B3204168 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 1029712-59-1](/img/structure/B3204168.png)
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
説明
Synthesis Analysis
Several synthetic routes have been explored to access DBH-F. Notably, organocatalyzed asymmetric Michael additions of substituted triketopiperazines to enones have been employed to afford DBH-F and related products in high yield and enantiomeric ratio (er) . This method allows controlled bridge-opening and provides access to natural product (NP) scaffolds containing the diazabicyclo[2.2.1]heptane motif.
Physical And Chemical Properties Analysis
科学的研究の応用
Antibacterial Properties in Veterinary Medicine
A study by McGuirk et al. (1992) synthesized a series of 6-fluoro-7-diazabicycloalkylquinolonecarboxylic acids, including 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, to evaluate their antibacterial activity against veterinary pathogenic bacteria. The research concluded that these compounds show promising antibacterial properties, making them suitable for veterinary medical applications (McGuirk et al., 1992).
Ligands for Neuronal Acetylcholine Receptors
Murineddu et al. (2019) investigated the synthesis of a library of 3,6-diazabicyclo[3.1.1]heptanes, including derivatives of 2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane, as ligands for neuronal nicotinic receptors (nAChRs). They discovered that these compounds show significant affinity and selectivity for nAChRs, indicating potential for neurological applications (Murineddu et al., 2019).
Synthesis and Crystal Structure
Beinat et al. (2013) and Britvin et al. (2017) focused on the synthesis and structural analysis of 2,5-diazabicyclo[2.2.1]heptane derivatives. These studies offer insights into the chemical properties and potential applications in pharmaceutical research, given the compound's structural complexity and versatility (Beinat et al., 2013); (Britvin et al., 2017).
Dopamine Uptake Inhibitors
A study by Loriga et al. (2007) synthesized and evaluated derivatives of 2,5-diazabicyclo[2.2.1]heptane for their ability to inhibit dopamine reuptake. This research suggests potential therapeutic applications in disorders related to dopamine dysregulation (Loriga et al., 2007).
特性
IUPAC Name |
2-(3-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-2-1-3-10(4-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZBEQXRSLWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(methoxymethyl)-1H-pyrazol-3-yl]-N-methylmethanamine](/img/structure/B3204086.png)
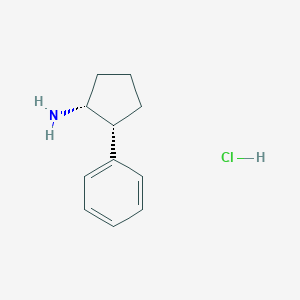


![2-[Bis[2-[carboxymethyl-[2-(dodecylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B3204116.png)
